Hsd17B13-IN-16

Nonalcoholic fatty liver disease Enzyme inhibition assay Substrate selectivity

Challenge: Reproducibility in NAFLD/NASH research requires HSD17B13 inhibitors with well-defined, substrate-dependent potency-not generic probes. Solution: HSD17B13-IN-16 (compound 8) is a potent, selective inhibitor with documented differential IC50 values: • IC50 <0.1 μM (estradiol substrate) • IC50 <1 μM (leukotriene B3 substrate) • Validated for in vitro enzymatic & cell-based lipid droplet assays BenchChem supplies this compound with verified specifications for reproducible liver disease research.

Molecular Formula C20H17ClN2O4S
Molecular Weight 416.9 g/mol
Cat. No. B12384913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-16
Molecular FormulaC20H17ClN2O4S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl
InChIInChI=1S/C20H17ClN2O4S/c1-27-17-5-3-2-4-13(17)11-22-20(26)18-15(8-9-28-18)23-19(25)12-6-7-16(24)14(21)10-12/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25)
InChIKeyAUWHJPLXZCPIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-16: HSD17B13 Inhibitor for NAFLD/NASH


HSD17B13-IN-16 (also referred to as compound 8) is a potent small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme emerging as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound demonstrates sub-micromolar inhibitory activity against HSD17B13 when using both estradiol and leukotriene B3 as substrates . With a CAS number of 2758802-09-2 and a molecular weight of 416.88 g/mol, it is specifically designed for research applications in liver diseases .

HSD17B13-IN-16: Key Differentiators


While HSD17B13 is a validated target in NAFLD and NASH, the potency and selectivity of inhibitors can vary dramatically across chemical series. A broad or unspecific inhibition profile may lead to off-target effects on other 17β-HSD family members, compromising experimental outcomes [1]. For instance, recent studies have shown that optimized HSD17B13 inhibitors like compound 32 (IC50 = 2.5 nM) can achieve >1,000-fold selectivity over related isoforms and demonstrate significantly better liver microsomal stability compared to earlier probes such as BI-3231 [2]. Therefore, simply substituting one HSD17B13 inhibitor for another without considering its specific potency, substrate-dependent activity, or selectivity profile can undermine the reproducibility and interpretability of research findings, especially in complex models of liver disease . The following quantitative evidence outlines where HSD17B13-IN-16 fits within this competitive landscape.

HSD17B13-IN-16 Evidence Profile


Substrate-Dependent Inhibition: Estradiol vs. Leukotriene B3

HSD17B13-IN-16 demonstrates substrate-dependent inhibition, with a 10-fold difference in potency between estradiol (IC50 < 0.1 μM) and leukotriene B3 (IC50 < 1 μM) . This indicates that the compound's interaction with the enzyme's active site may be influenced by the specific substrate bound, a property not universally reported across all HSD17B13 inhibitors. For comparison, BI-3231, a potent clinical-stage probe, has a reported IC50 of 1 nM for hHSD17B13 but does not specify substrate-dependent differences .

Nonalcoholic fatty liver disease Enzyme inhibition assay Substrate selectivity

Potency Benchmarking: IN-Series Inhibitors

HSD17B13-IN-16 exhibits an IC50 of <0.1 μM for estradiol and <1 μM for leukotriene B3, placing it among a cluster of closely related 'IN-series' inhibitors with similar potency profiles . For example, HSD17B13-IN-17 shows identical activity (<0.1 μM for estradiol, <1 μM for leukotriene B3) , while HSD17B13-IN-8 also shows similar values [1]. In contrast, HSD17B13-IN-9 is reported to have a 10-fold higher potency with an IC50 of 0.01 μM for 50 nM HSD17B13 [2], and HSD17B13-IN-105 demonstrates an IC50 of 0.036 μM [3].

NASH Liver disease HSD17B13 inhibition

Selectivity Across 17β-HSD Isoforms

Currently, no quantitative data is available regarding the selectivity of HSD17B13-IN-16 against other members of the 17β-HSD family, such as HSD17B1, HSD17B2, or HSD17B4. This stands in contrast to more advanced inhibitors where selectivity has been extensively characterized. For example, HSD17B13-IN-105 exhibits a high degree of selectivity over 17BHSD4, with an IC50 of 31.5 μM for the latter compared to 0.036 μM for HSD17B13, representing an approximately 875-fold selectivity window [1]. Similarly, compound 32, a highly optimized liver-targeting inhibitor, demonstrates >1,000-fold selectivity over related isoforms [2].

Enzyme selectivity 17β-HSD family Off-target activity

HSD17B13-IN-16 Applications


Substrate-Specific Biochemical Assays

HSD17B13-IN-16 is well-suited for in vitro enzymatic assays designed to investigate the substrate-dependent activity of HSD17B13. Its differentiated IC50 values against estradiol (<0.1 μM) and leukotriene B3 (<1 μM) allow researchers to model the enzyme's behavior in the presence of distinct physiological substrates, providing insights into its role in lipid metabolism and liver disease.

Early-Stage NAFLD/NASH Research

For laboratories investigating the HSD17B13 target in NAFLD or NASH, HSD17B13-IN-16 offers a reproducible and well-documented potency profile (IC50 <0.1 μM for estradiol) . Its activity is directly comparable to other 'IN-series' inhibitors [1], making it a useful tool for benchmarking new chemical entities or validating assay systems.

HSD17B13 Lipid Droplet Biology Studies

Given that HSD17B13 is a liver-specific lipid droplet-associated protein, HSD17B13-IN-16 can be employed in cell-based assays to dissect its role in lipid droplet formation, turnover, and associated signaling pathways. The compound's well-defined inhibitory activity supports its use in experiments aiming to link enzymatic function to lipid droplet dynamics, a key area in NAFLD pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.